molecular formula C17H18N4O3 B2671435 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1421523-03-6

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2671435
CAS RN: 1421523-03-6
M. Wt: 326.356
InChI Key: ISCOEQDIXAQWBP-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MI-773, is a small molecule inhibitor that has been developed as a potential anticancer agent. MI-773 has been found to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression.

Scientific Research Applications

Synthesis and Characterization

The synthesis and physicochemical characterization of new quinazolinone derivatives and their analogs have been a significant area of research. These compounds have been synthesized and characterized using various spectroscopic methods (NMR, IR, mass spectrometry) and, in some cases, X-ray crystallography to determine their structural and conformational features. For instance, Zablotskaya et al. (2013) reported the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating their psychotropic, anti-inflammatory, and cytotoxic activities through a series of in vivo and in vitro screenings (Zablotskaya et al., 2013).

Biological Activities

Quinazolinone derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity through in vitro studies. Their molecular docking studies indicated the potential mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase in cancer cell lines (Al-Suwaidan et al., 2016). Additionally, Desai et al. (2007) reported on the synthesis and characterization of new quinazolines with potential antimicrobial properties, highlighting their effectiveness against various bacterial and fungal strains (Desai et al., 2007).

Anticonvulsant and Analgesic Effects

The exploration of quinazolinone derivatives for their anticonvulsant and analgesic properties has also been of interest. Malik et al. (2013) synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, evaluating their anticonvulsant effects through various experimental epilepsy models. Their findings suggested that certain derivatives exhibited significant anticonvulsant activity, potentially providing a basis for further pharmaceutical development (Malik et al., 2013).

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-10-13(24-20-12)6-8-18-16(22)7-9-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOEQDIXAQWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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